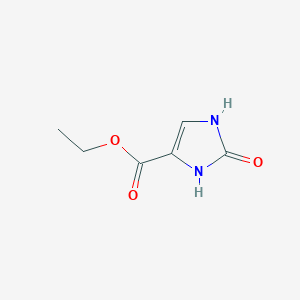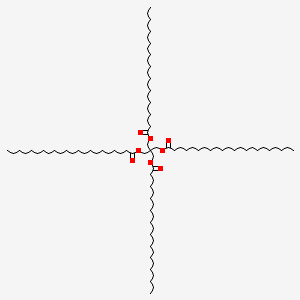
3,5-Diiodo-L-tyrosine ethyl ester
描述
3,5-Diiodo-L-tyrosine ethyl ester: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two iodine atoms attached to the aromatic ring of the tyrosine molecule, and an ethyl ester group attached to the carboxyl group. The addition of iodine atoms significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine ethyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the nitration of L-tyrosine, followed by N-acetylation and esterification to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate is then subjected to hydrogenation to form a diamine, which is subsequently iodinated to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of copper complexes and iodonium iodide intermediates to ensure high purity and yield. The process typically includes steps such as demethylation and hydroiodic acid treatment to achieve the desired product .
化学反应分析
Types of Reactions: 3,5-Diiodo-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
Chemistry: In chemistry, 3,5-Diiodo-L-tyrosine ethyl ester is used as a precursor in the synthesis of more complex molecules, including thyroid hormones and their analogs. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is used to study the effects of iodination on amino acids and proteins. It helps in understanding the role of iodine in biological systems and the synthesis of thyroid hormones .
Medicine: Medically, this compound is investigated for its potential use in thyroid hormone replacement therapies and the treatment of thyroid-related disorders. It is also used in the development of diagnostic agents for thyroid function tests .
Industry: In the industrial sector, this compound is utilized in the production of iodinated contrast agents for medical imaging and as a reagent in various chemical manufacturing processes .
作用机制
The mechanism of action of 3,5-Diiodo-L-tyrosine ethyl ester involves its interaction with thyroid hormone receptors and other molecular targets. The compound can mimic the effects of natural thyroid hormones by binding to these receptors and modulating gene expression. This interaction influences various metabolic pathways, including those involved in energy expenditure and lipid metabolism .
相似化合物的比较
3,5-Diiodo-L-tyrosine: A closely related compound with similar iodination but without the ethyl ester group.
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used in the treatment of hypothyroidism.
Triiodothyronine: Another thyroid hormone analog with three iodine atoms.
Uniqueness: 3,5-Diiodo-L-tyrosine ethyl ester is unique due to its specific iodination pattern and the presence of an ethyl ester group, which enhances its lipophilicity and potentially alters its biological activity compared to other iodinated tyrosine derivatives .
属性
IUPAC Name |
ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBQMHYZIZTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35591-33-4 | |
| Record name | NSC88066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)

